4-Phenylazophenol
Overview
Description
4-Phenylazophenol is an organic compound with the molecular formula C12H10N2O. It is a derivative of azobenzene, characterized by the presence of a hydroxyl group (-OH) attached to one of the benzene rings. This compound is known for its vibrant yellow color and is commonly used as a dye. Its unique structure allows it to undergo photoisomerization, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
4-Hydroxyazobenzene, a derivative of azobenzene, is a small chemical compound It has been shown to interact with β-cyclodextrin (β-cd), forming inclusion complexes .
Mode of Action
The mode of action of 4-Hydroxyazobenzene involves its interaction with its targets, leading to changes in their structure and function. For instance, when interacting with β-CD, 4-Hydroxyazobenzene forms inclusion complexes, which can further self-assemble into supramolecular architectures . This interaction is governed by factors such as hydrogen bond interactions and π–π interactions .
Biochemical Pathways
Its interaction with β-cd and the subsequent formation of inclusion complexes suggest that it may influence the biochemical pathways associated with these targets .
Result of Action
4-Hydroxyazobenzene exhibits a high third-order nonlinear optical response and good optical transparency . It has been synthesized for its antifungal activity against a notorious soil-borne plant pathogen, Macrophomina phaseolina .
Action Environment
The action, efficacy, and stability of 4-Hydroxyazobenzene can be influenced by various environmental factors. For instance, the solvent used can affect the electronic absorption spectrum of 4-Hydroxyazobenzene .
Biochemical Analysis
Biochemical Properties
It is known that the compound exhibits a high third-order nonlinear optical response and good optical transparency . The compound contains a total of 26 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 hydrazone .
Cellular Effects
It has been suggested that the compound may have significant macroscopic mechanical deformation and reversible mechanical actuation effects on host materials .
Molecular Mechanism
The molecular mechanism of 4-Hydroxyazobenzene involves the isomerization of trans and cis forms of the compound . This process is influenced by the solvent used, and the compound exhibits a high second hyperpolarizability and excellent optical transparency .
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits a high third-order nonlinear optical response and good optical transparency .
Metabolic Pathways
It is known that the compound is a structural derivative of diazene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylazophenol can be synthesized through several methods:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This transformation involves converting azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of this compound typically involves large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Phenylazophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound typically yields aniline derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated azobenzene derivatives.
Scientific Research Applications
4-Phenylazophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Phenylazophenol is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other azobenzene derivatives. Similar compounds include:
Azobenzene: Lacks the hydroxyl group, making it less soluble in water.
4-Methoxyazobenzene: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-phenyldiazenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYOBVMPDRKTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022160, DTXSID70942923 | |
Record name | 4-Hydroxyazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |
Record name | 4-Hydroxyazobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3301 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
220-230 °C @ 20 MM HG SLIGHT DECOMP | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |
Record name | SID49674231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |
Record name | 4-Hydroxyazobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3301 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |
CAS No. |
1689-82-3, 20714-70-9 | |
Record name | 4-Hydroxyazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyazobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-Phenylazophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020714709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(2-phenyldiazenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxyazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyazobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT YELLOW 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4306NSH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155-157 °C | |
Record name | 4-HYDROXYAZOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxyazobenzene?
A1: The molecular formula of 4-hydroxyazobenzene is C12H10N2O, and its molecular weight is 198.22 g/mol.
Q2: What spectroscopic data are available for characterizing 4-hydroxyazobenzene?
A2: Researchers utilize various spectroscopic techniques to characterize 4-hydroxyazobenzene, including:
- UV-Vis Spectroscopy: This technique helps identify the characteristic absorption bands associated with the azo and hydroxyl groups in the molecule. The presence of these bands and their shifts provide insights into the electronic structure, isomerization states, and interactions with other molecules. [, , , , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the vibrational modes of the molecule, confirming the presence of specific functional groups like O-H and N=N. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, respectively. These techniques are valuable for confirming the structure and studying the dynamics of 4-hydroxyazobenzene. [, , , ]
- Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations, particularly useful for distinguishing between azo and hydrazone tautomers of 4-hydroxyazobenzene. []
Q3: How does 4-hydroxyazobenzene interact with β-cyclodextrin?
A3: 4-Hydroxyazobenzene forms inclusion complexes with β-cyclodextrin. [, ] The specific interactions within these complexes are driven by a combination of factors, including hydrogen bonding, hydrophobic effects, and van der Waals forces.
Q4: Can 4-hydroxyazobenzene be used as a building block for larger structures?
A4: Yes, researchers have incorporated 4-hydroxyazobenzene into larger molecular architectures:
- Cyclotriphosphazenes: Reactions of hexachlorocyclotriphosphazene with 4-hydroxyazobenzene and its derivatives yield substituted cyclotriphosphazenes. []
- Silica and Silicon Surface Functionalization: Cyclophosphazenes partially substituted with 4-hydroxyazobenzene can functionalize silica surfaces and silicon wafers, offering a way to modify material properties. []
- Dendrimers: Carbosiloxane dendrimers have been end-functionalized with 4-hydroxyazobenzene, potentially leading to materials with unique properties. []
Q5: How is 4-hydroxyazobenzene degraded?
A5: 4-Hydroxyazobenzene can be degraded using advanced oxidation processes like the electro-generated Fenton reagent. This method generates highly reactive hydroxyl radicals (•OH) that break down the molecule, ultimately mineralizing it into carbon dioxide (CO2) and water (H2O). [] Research has also explored the degradation of sulfonated azo dyes (structurally similar to 4-hydroxyazobenzene) using microbial peroxidases from fungi. This process involves oxidative activation, hydrolytic cleavage, and further transformations, resulting in the formation of various organic products and ammonia. []
Q6: What are the environmental concerns associated with 4-hydroxyazobenzene?
A6: While specific ecotoxicological data for 4-hydroxyazobenzene might be limited, it's important to consider its potential environmental impact:
Q7: Is 4-hydroxyazobenzene stable?
A7: The stability of 4-hydroxyazobenzene can depend on various factors, including:
- Temperature: Thermal reactions of azoxybenzenes, including potential rearrangement and oxidation, have been observed at elevated temperatures (around 250°C). []
- pH: The stability of 4-hydroxyazobenzene can be influenced by the pH of the solution. Acidic conditions, for example, can impact the azo group's susceptibility to degradation. []
Q8: How can the stability or properties of 4-hydroxyazobenzene be modified?
A8: Researchers can employ various strategies to modify the stability, solubility, or bioavailability of 4-hydroxyazobenzene:
Q9: How is computational chemistry used in the study of 4-hydroxyazobenzene?
A9: Computational chemistry plays a valuable role in understanding the properties and behavior of 4-hydroxyazobenzene:
Q10: How is 4-hydroxyazobenzene quantified?
A10: Several analytical techniques can be employed to quantify 4-hydroxyazobenzene:
- High-Performance Liquid Chromatography (HPLC): HPLC separates and quantifies 4-hydroxyazobenzene and its degradation products based on their different affinities for a stationary phase and a mobile phase. This technique is crucial for studying degradation pathways and monitoring the compound's fate. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.